An In-depth Technical Guide to 2-Chloro-5-nitrobenzenesulfonamide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-5-nitrobenzenesulfonamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitrobenzenesulfonamide is a key organic intermediate with significant applications in the synthesis of pharmaceuticals and dyestuffs.[1] Its molecular structure, featuring a sulfonamide group, a nitro group, and a chlorine atom on a benzene ring, provides a versatile platform for a variety of chemical transformations. This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, offers a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role in drug discovery and development.
Physicochemical Properties
2-Chloro-5-nitrobenzenesulfonamide is a solid at room temperature with a molecular formula of C₆H₅ClN₂O₄S and a molecular weight of 236.63 g/mol .[2] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 96-72-0 | [2] |
| Molecular Formula | C₆H₅ClN₂O₄S | [2] |
| Molecular Weight | 236.63 g/mol | [2] |
| Melting Point | 184-185 °C | |
| Appearance | Solid | |
| Solubility | ||
| pKa |
Synthesis of 2-Chloro-5-nitrobenzenesulfonamide
The synthesis of 2-Chloro-5-nitrobenzenesulfonamide is typically achieved in a two-step process starting from the readily available 1-chloro-4-nitrobenzene. The first step involves the sulfonation of 1-chloro-4-nitrobenzene to produce the key intermediate, 2-chloro-5-nitrobenzenesulfonyl chloride. This is followed by amination of the sulfonyl chloride to yield the final product.
Step 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl Chloride
The established method for the synthesis of 2-chloro-5-nitrobenzenesulfonyl chloride involves the reaction of 1-chloro-4-nitrobenzene with oleum (fuming sulfuric acid) followed by treatment with a chlorinating agent, such as thionyl chloride or chlorosulfonic acid.[3]
Experimental Protocol: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl Chloride
Materials:
-
1-chloro-4-nitrobenzene
-
Oleum (e.g., 20% SO₃)
-
Thionyl chloride (SOCl₂) or Chlorosulfonic acid (ClSO₃H)
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, carefully add 1-chloro-4-nitrobenzene to oleum while maintaining the temperature below 40°C.
-
Once the addition is complete, slowly heat the reaction mixture to around 80-90°C and maintain this temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to room temperature.
-
Slowly add a chlorinating agent, such as thionyl chloride, to the mixture. The molar ratio of the sulfonic acid intermediate to the chlorinating agent should be optimized, but a ratio of 1:3 to 1:5 is a common starting point.[3]
-
Gently heat the mixture to 50-70°C for 1-2 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate, 2-chloro-5-nitrobenzenesulfonyl chloride, is then collected by filtration, washed with cold water until the washings are neutral, and dried.
Causality Behind Experimental Choices:
-
Oleum: The use of oleum instead of concentrated sulfuric acid provides a higher concentration of sulfur trioxide (SO₃), the electrophile in the sulfonation reaction, which drives the reaction to completion.
-
Temperature Control: The initial sulfonation is exothermic, and controlling the temperature is crucial to prevent side reactions, such as dinitration. The subsequent heating step ensures the completion of the sulfonation.
-
Chlorinating Agent: Thionyl chloride or chlorosulfonic acid are effective reagents for converting the sulfonic acid to the more reactive sulfonyl chloride.
-
Pouring onto Ice: This step serves two purposes: it quenches the reaction and precipitates the water-insoluble sulfonyl chloride, allowing for its easy isolation.
Step 2: Synthesis of 2-Chloro-5-nitrobenzenesulfonamide
The final step is the amination of the synthesized 2-chloro-5-nitrobenzenesulfonyl chloride. This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride group.
Experimental Protocol: Amination of 2-Chloro-5-nitrobenzenesulfonyl Chloride
Materials:
-
2-Chloro-5-nitrobenzenesulfonyl chloride
-
Aqueous ammonia (e.g., 28-30%)
-
A polar solvent (e.g., water or dichloromethane)[4]
-
Hydrochloric acid (for work-up)
Procedure:
-
Dissolve or suspend 2-chloro-5-nitrobenzenesulfonyl chloride in a suitable polar solvent in a reaction vessel.
-
Cool the mixture in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with stirring. The reaction is typically exothermic. The temperature should be maintained between 30-70°C.[4]
-
After the addition is complete, continue stirring at room temperature for a few hours to ensure the reaction goes to completion.
-
The reaction mixture is then acidified with hydrochloric acid to precipitate the product.
-
The solid 2-Chloro-5-nitrobenzenesulfonamide is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Causality Behind Experimental Choices:
-
Excess Ammonia: Using an excess of ammonia ensures that all the sulfonyl chloride reacts and also neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.
-
Temperature Control: While the reaction is exothermic, maintaining a moderate temperature of 30-70°C is often sufficient to drive the reaction without significant side product formation.[4]
-
Acidification: Acidification of the reaction mixture protonates the sulfonamide, reducing its solubility in water and leading to its precipitation.
Caption: Synthetic workflow for 2-Chloro-5-nitrobenzenesulfonamide.
Reactivity and Reaction Mechanisms
The reactivity of 2-Chloro-5-nitrobenzenesulfonamide is primarily dictated by the interplay of its three functional groups: the sulfonamide, the nitro group, and the chlorine atom.
The aromatic ring is electron-deficient due to the strong electron-withdrawing effects of the nitro and sulfonyl groups. This deactivation makes electrophilic aromatic substitution reactions difficult. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNA_r) reactions. The chlorine atom, being a good leaving group, can be displaced by strong nucleophiles. The nitro group, particularly at the para position to the chlorine, activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.
The sulfonamide group itself can undergo reactions. The protons on the nitrogen are acidic and can be deprotonated by a base. The resulting anion can then act as a nucleophile.
Spectral Data and Structural Elucidation
The structure of 2-Chloro-5-nitrobenzenesulfonamide can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy
A ¹H NMR spectrum of 2-Chloro-5-nitrobenzenesulfonamide would be expected to show signals corresponding to the aromatic protons and the protons of the sulfonamide group. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons. The protons of the sulfonamide group (-SO₂NH₂) would typically appear as a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts of these carbons would be influenced by the attached functional groups. The carbon attached to the chlorine atom and the carbon attached to the nitro group would be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands would include:
-
N-H stretching: Two bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary sulfonamide.
-
S=O stretching: Two strong absorption bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) for the sulfonyl group.
-
N=O stretching: Two strong bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) for the nitro group.
-
C-Cl stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹.
Applications in Drug Discovery and Development
Sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities, including antibacterial, antiviral, and anticancer properties.[5] 2-Chloro-5-nitrobenzenesulfonamide serves as a valuable building block for the synthesis of more complex sulfonamide-containing molecules with potential therapeutic applications.
The presence of the reactive chlorine atom allows for the introduction of various functionalities through nucleophilic substitution, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies. For instance, derivatives of the structurally related 2-chloro-5-nitrobenzoic acid have been investigated as potential next-generation antibacterial agents.[6] The nitro group can also be reduced to an amino group, which can then be further functionalized to create a diverse range of compounds.
Safety Information
2-Chloro-5-nitrobenzenesulfonamide is classified as a skin sensitizer and may cause an allergic skin reaction. It is also a suspected eye irritant. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Chloro-5-nitrobenzenesulfonamide is a versatile and important chemical intermediate. Its synthesis is well-established, and its reactivity allows for a wide range of chemical transformations. The sulfonamide and nitro functionalities make it a particularly interesting starting material for the synthesis of novel compounds with potential applications in the pharmaceutical and dye industries. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective utilization in research and development.
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